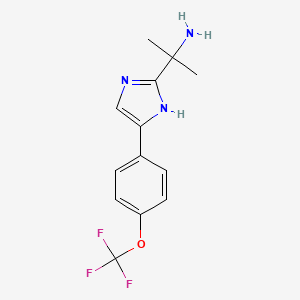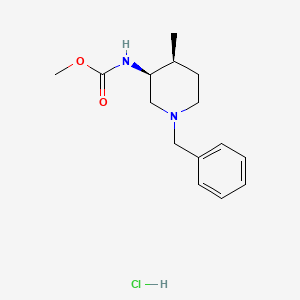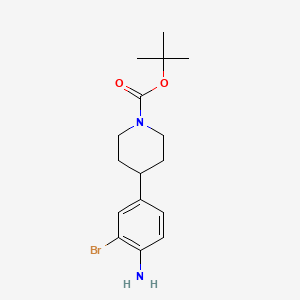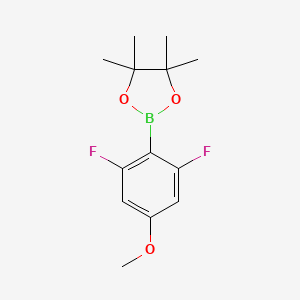
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine
Descripción general
Descripción
“2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethoxy group attached to the phenyl ring suggests that this compound might have interesting reactivity or properties due to the presence of the highly electronegative fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and propan-2-amine groups . The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl ring, and the trifluoromethoxy group . The presence of these functional groups would likely confer interesting chemical properties to the compound .
Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The imidazole ring is a versatile functional group that can act as both a nucleophile and an electrophile, depending on the reaction conditions . The trifluoromethoxy group could also potentially participate in reactions, particularly if conditions were used that could cleave the carbon-fluorine bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more lipophilic, which could influence its solubility and reactivity .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine, also known as PF-04885614, is the NaV1.8 channel . This channel is a type of voltage-gated sodium channel found in the membranes of most excitable cells . It plays a crucial role in generating action potentials, which are rapid, temporary changes in the electrical potential across the membrane that allow for signal transmission .
Mode of Action
PF-04885614 acts as a potent inhibitor of the NaV1.8 channel . It exhibits selectivity for the human NaV1.8 channel over other sodium channels such as hNaV1.6, hNaV1.7, hNaV1.1, hNaV1.2, and hNaV1.5 . By blocking these channels, PF-04885614 prevents the flow of sodium ions through the channel, thereby inhibiting the generation of action potentials .
Biochemical Pathways
The inhibition of the NaV1.8 channel by PF-04885614 affects the sodium ion flow across the cell membrane, which in turn impacts the generation of action potentials . This can have downstream effects on various biochemical pathways that rely on these electrical signals for communication and signal transmission.
Pharmacokinetics
PF-04885614 is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract Once absorbed, it can exert its therapeutic effects.
Result of Action
The molecular and cellular effects of PF-04885614’s action primarily involve the inhibition of action potential generation due to its blocking of the NaV1.8 channel . This can lead to a decrease in electrical signal transmission in cells that express this channel. The specific effects would depend on the types of cells and tissues where the NaV1.8 channel is expressed.
Propiedades
IUPAC Name |
2-[5-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-12(2,17)11-18-7-10(19-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGORGFNWYAUYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)

![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)

![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)






